molecular formula C14H12O3 B047535 3-(Benzyloxy)benzoic acid CAS No. 69026-14-8

3-(Benzyloxy)benzoic acid

Cat. No.: B047535
CAS No.: 69026-14-8
M. Wt: 228.24 g/mol
InChI Key: CISXCTKEQYOZAM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is characterized by a benzoic acid core substituted with a benzyloxy group at the third position. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of 3-(Benzyloxy)benzoic acid with enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzylic compounds are known to typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows: [ \text{3-Hydroxybenzoic acid} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)benzoic acid is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and as a precursor for other industrial chemicals.

Comparison with Similar Compounds

    4-(Benzyloxy)benzoic acid: Similar structure but with the benzyloxy group at the fourth position.

    2-(Benzyloxy)benzoic acid: Similar structure but with the benzyloxy group at the second position.

    3-Fluorobenzoic acid: Similar benzoic acid core with a fluorine substituent instead of a benzyloxy group.

Uniqueness: 3-(Benzyloxy)benzoic acid is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXCTKEQYOZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309240
Record name 3-(benzyloxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69026-14-8
Record name 69026-14-8
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Record name 3-(benzyloxy)benzoic acid
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Record name 3-(benzyloxy)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of methyl 3-benzyloxybenzoate (38.0 g) and 5N NaOH solution (207 ml) in 1,2-dimethoxyethane (207 ml) was stirred at room temperature for 3 hours 30 minutes and at 100° C. for 1 hour 20 minutes. The reaction mixture was cooled with ice water, mixed with 6N HCl (1.1 mole), and extracted with diethyl ether. The extract was washed with brine, dried over MgSO4, and evaporated in vacuo to afford 3-benzyloxybenzoic acid (34.96 g) as a colorless powder.
Quantity
38 g
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207 mL
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207 mL
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ice water
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Synthesis routes and methods II

Procedure details

A solution of methyl 3-hydroxybenzoate (1.00 g, 6.56 mmol)in THF was treated with sodium hydride (60% by wt in oil, 276 mg, 6.90 mmol). After 20 minutes, the mixture was treated with benzyl bromide (0.78 mL, 6.56 mmol) and then heated at reflux. The mixture was cooled, treated with saturated ammonium chloride and EtOAc. The layers were separated and the aqueous layer was washed with EtOAc (3×). The combined organic extracts were washed with saturated NaCl, dried over MgSO4 and concentrated. A solution of the crude material in dioxane (20 mL) was treated with 2.5 N NaOR (13 mL) and stirred vigorously. The mixture was acidified by addition of 5 N HCl and partitioned with EtOAc. The aqueous layer was washed with EtOAc (3×) and the combined extracts were dried (MgSO4) and concentrated yielding the title compound.
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1 g
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276 mg
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Synthesis routes and methods III

Procedure details

A mixture comprising ethyl 3-hydroxybenzoate (5.00 g), benzyl bromide (4.29 ml), potassium carbonate (6.24 g) and acetone (50 ml) was stirred at room temperature for 16 hours. After the reaction mixture was evaporated under reduced pressure to remove the solvent, water (200 ml) was added to the residue, and the resulting mixture was extracted with ethyl acetate. After the organic layer was concentrated, a 1 N aqueous solution of sodium hydroxide (50 ml) was added to the residue dissolved in methanol (50 ml), and the resulting mixture was heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture was acidified by the addition of concentrated hydrochloric acid and was then extracted with ethyl acetate. The organic layer was washed with an aqueous saturated solution of sodium chloride, was dried with anhydrous sodium sulfate and was then evaporated under reduced pressure to remove the solvent. The resulting residue was recrystallized from ethyl acetate/hexane to obtain 3-benzyloxybenzoic acid (5.10 g) as colorless crystals.
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5 g
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4.29 mL
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6.24 g
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50 mL
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Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-benzyloxybenzoate (23.9 g; 0.099 mol), potassium hydroxide (8.42 g; 0.15 mol) and methanol (100 cm3) was stirred at room temperature until a small sample in water gave a clear solution (˜18 hrs). The solution was then evaporated to dryness and the colourless solid residue dissolved in water (100 cm3) and the resulting stirred solution was acidified slowly with 50% sulphuric acid (30 cm3). After stirring for ˜30 minutes, the crystalline precipitate was filtered, washed with water and dried in vacuo at 40° to give the title compound as a colourless powder.
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23.9 g
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8.42 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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